2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine
Description
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group, an isoxazole ring, a thiazole ring, and a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-(2-pyridin-2-yl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-18(20,21)12-5-3-4-11(8-12)14-9-16(25-24-14)15-10-26-17(23-15)13-6-1-2-7-22-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWRYJJUJXKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl isoxazole intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening can also optimize the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural analogs have shown promising biological activities:
- Antimicrobial Activity : Compounds with similar thiazole and isoxazole moieties have demonstrated significant antibacterial and antifungal properties. For instance, thiazole derivatives are known for their efficacy against various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines, suggesting that 2-(4-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine could possess similar properties .
Agricultural Chemistry
The compound's potential as an agrochemical is noteworthy:
- Pesticidal Activity : The isoxazoline class of compounds has been recognized for their insecticidal properties. The compound may function as a pesticide or acaricide, targeting specific pests while minimizing impact on non-target organisms .
Material Science
In material science, the compound's unique properties can be leveraged:
- Polymer Chemistry : The incorporation of thiazole and isoxazole groups into polymers can enhance their thermal stability and mechanical properties. This application is crucial in developing advanced materials for industrial use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isoxazole and thiazole rings contribute to the compound’s stability and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Known for its use in pharmaceuticals and agrochemicals.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Uniqueness
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(4-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a trifluoromethyl group, an isoxazole ring, and a thiazole moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C18H10F3N3OS
- Molecular Weight: 373.35 g/mol
- CAS Number: Not specified in the search results
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds featuring isoxazole and thiazole rings exhibit notable antimicrobial properties. A study evaluating similar compounds demonstrated that derivatives containing these moieties displayed significant antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. For instance, derivatives with similar structural features have shown efficacy as inhibitors of cancer cell proliferation in vitro. Specific assays indicated that these compounds could induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing isoxazole and thiazole rings has been documented. These compounds may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thereby reducing inflammation in various models. Comparative studies have shown that certain derivatives exhibit superior anti-inflammatory activity compared to established drugs like diclofenac.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
